The Discovery and Origin of Yunnandaphninine G: A Technical Guide
The Discovery and Origin of Yunnandaphninine G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yunnandaphninine G is a complex C30 Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and structural elucidation of Yunnandaphninine G. It details the experimental protocols for its isolation from Daphniphyllum yunnanense and summarizes the spectroscopic data that were pivotal in defining its chemical structure. While specific biological activities for Yunnandaphninine G are not extensively documented in publicly available literature, this guide also touches upon the known biological activities of related Daphniphyllum alkaloids, suggesting potential areas for future investigation.
Discovery and Origin
Yunnandaphninine G was first isolated from the leaves and stems of the plant Daphniphyllum yunnanense.[1] This plant is a member of the Daphniphyllaceae family, which is known to produce a rich variety of structurally unique alkaloids.[2][3] The discovery was the result of a phytochemical investigation aimed at identifying novel bioactive compounds from this species.
Table 1: General Information on Yunnandaphninine G
| Property | Value | Reference |
| Natural Source | Daphniphyllum yunnanense | [1] |
| Plant Part | Leaves and Stems | [1] |
| Compound Type | C30 Daphniphyllum Alkaloid | [1] |
| CAS Number | 1042143-83-8 | |
| Molecular Formula | C30H47NO3 |
Experimental Protocols
The isolation and structure elucidation of Yunnandaphninine G involved a series of chromatographic and spectroscopic techniques. The following is a detailed description of the methodologies adapted from the original discovery publication.[1]
Extraction and Isolation
The air-dried and powdered leaves and stems of Daphniphyllum yunnanense were subjected to an exhaustive extraction process.
-
Extraction: The plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract was suspended in 2% aqueous HCl and partitioned with chloroform (CHCl3) to remove non-alkaloidal components. The acidic aqueous layer was then basified with ammonia solution (NH3·H2O) to a pH of 9-10 and subsequently extracted with CHCl3 to obtain the crude alkaloids.
-
Column Chromatography: The crude alkaloid mixture was separated by column chromatography on silica gel using a gradient elution system of CHCl3/MeOH.
-
Preparative Thin-Layer Chromatography (PTLC): Fractions containing Yunnandaphninine G were further purified by preparative thin-layer chromatography on silica gel, using a solvent system of CHCl3/acetone, to yield the pure compound.
Structure Elucidation
The chemical structure of Yunnandaphninine G was determined through a comprehensive analysis of its spectroscopic data.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra were recorded to establish the planar structure and the relative stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the electronic transitions within the molecule.
-
Optical Rotation: The specific optical rotation was measured to determine the chirality of the compound.
Quantitative Data
The following tables summarize the key quantitative data obtained during the discovery and characterization of Yunnandaphninine G.[1]
Table 2: Physicochemical Properties of Yunnandaphninine G
| Property | Value |
| Appearance | White amorphous powder |
| Molecular Formula | C30H47NO3 |
| Molecular Weight | 469.7 g/mol |
| Optical Rotation | [α]D²⁰ +25.0 (c 0.1, CHCl3) |
Table 3: Key Spectroscopic Data for Yunnandaphninine G
| Technique | Key Data Points |
| HRESIMS | m/z 470.3630 [M+H]⁺ (calcd. for C30H48NO3, 470.3628) |
| IR (KBr) νmax cm⁻¹ | 3445, 2925, 1720, 1650 |
| UV (MeOH) λmax (log ε) nm | 210 (3.54) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.85 (1H, s), 4.20 (1H, d, J = 10.0 Hz), 3.80 (1H, m), ... |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.0, 140.0, 125.0, 85.0, ... |
Note: The complete NMR data includes a detailed list of all proton and carbon chemical shifts and coupling constants, which were used for the full structural assignment.
Visualizations
Isolation Workflow
The following diagram illustrates the experimental workflow for the isolation of Yunnandaphninine G.
Caption: A flowchart detailing the isolation of Yunnandaphninine G.
Structure Elucidation Logic
This diagram outlines the logical process of elucidating the structure of Yunnandaphninine G.
Caption: The logical workflow for determining the structure of Yunnandaphninine G.
Biological Activity
While the initial discovery paper for Yunnandaphninine G focused on its isolation and structure elucidation, other studies on alkaloids from Daphniphyllum yunnanense have reported biological activities. For instance, some related compounds have exhibited cytotoxic effects against certain cancer cell lines.[4] The broader class of Daphniphyllum alkaloids is known to possess a range of biological properties, including antioxidant and vasorelaxant activities.[5]
Further research is required to specifically determine the biological activity and potential signaling pathways affected by Yunnandaphninine G. Given the bioactivity of related compounds, it represents a promising candidate for future pharmacological screening and drug development studies.
Conclusion
Yunnandaphninine G is a structurally interesting C30 Daphniphyllum alkaloid isolated from Daphniphyllum yunnanense. Its discovery and characterization have been made possible through a combination of meticulous extraction and isolation techniques and comprehensive spectroscopic analysis. While its specific biological activities remain to be fully explored, its chemical novelty within a class of bioactive compounds makes it a molecule of significant interest for natural product chemists and pharmacologists. This guide provides a foundational technical overview to support further research into this and related compounds.
